

Application Note: Quantification of 5-Hydroxydodecanedioyl-CoA using Synthetic Standard

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Compound of Interest

Compound Name: **5-Hydroxydodecanedioyl-CoA**

Cat. No.: **B15552058**

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Abstract

This application note describes a robust and sensitive method for the quantitative analysis of **5-Hydroxydodecanedioyl-CoA** in biological matrices. The protocol utilizes a synthetic version of **5-Hydroxydodecanedioyl-CoA** as an analytical standard in conjunction with liquid chromatography-tandem mass spectrometry (LC-MS/MS). This methodology is critical for researchers studying fatty acid metabolism, particularly the peroxisomal β -oxidation pathway of dicarboxylic acids. The use of a stable isotope-labeled internal standard is recommended for optimal accuracy and precision.

Introduction

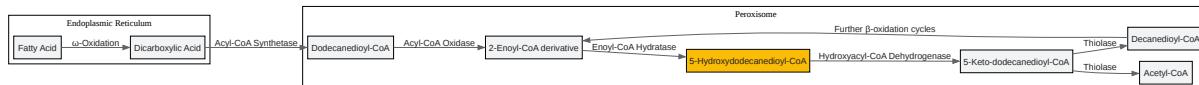
5-Hydroxydodecanedioyl-CoA is an intermediate in the peroxisomal β -oxidation of dodecanedioic acid. Peroxisomal β -oxidation is a critical metabolic pathway for the breakdown of very long-chain fatty acids, branched-chain fatty acids, and dicarboxylic acids.^{[1][2][3]} Dysregulation of this pathway is associated with several metabolic disorders. Accurate quantification of key intermediates like **5-Hydroxydodecanedioyl-CoA** is essential for understanding the pathophysiology of these diseases and for the development of potential therapeutics.

The use of a well-characterized synthetic analytical standard is paramount for the accurate quantification of endogenous molecules. This application note provides a detailed protocol for

the analysis of **5-Hydroxydodecanedioyl-CoA** using a synthetic standard, applicable to various biological samples such as cell lysates and tissue homogenates.

Signaling Pathway

The metabolic fate of **5-Hydroxydodecanedioyl-CoA** is primarily within the peroxisomal β -oxidation pathway. Dicarboxylic acids can be formed through ω -oxidation of fatty acids in the endoplasmic reticulum and are subsequently metabolized in peroxisomes. The pathway involves a series of enzymatic reactions that shorten the acyl-CoA chain.

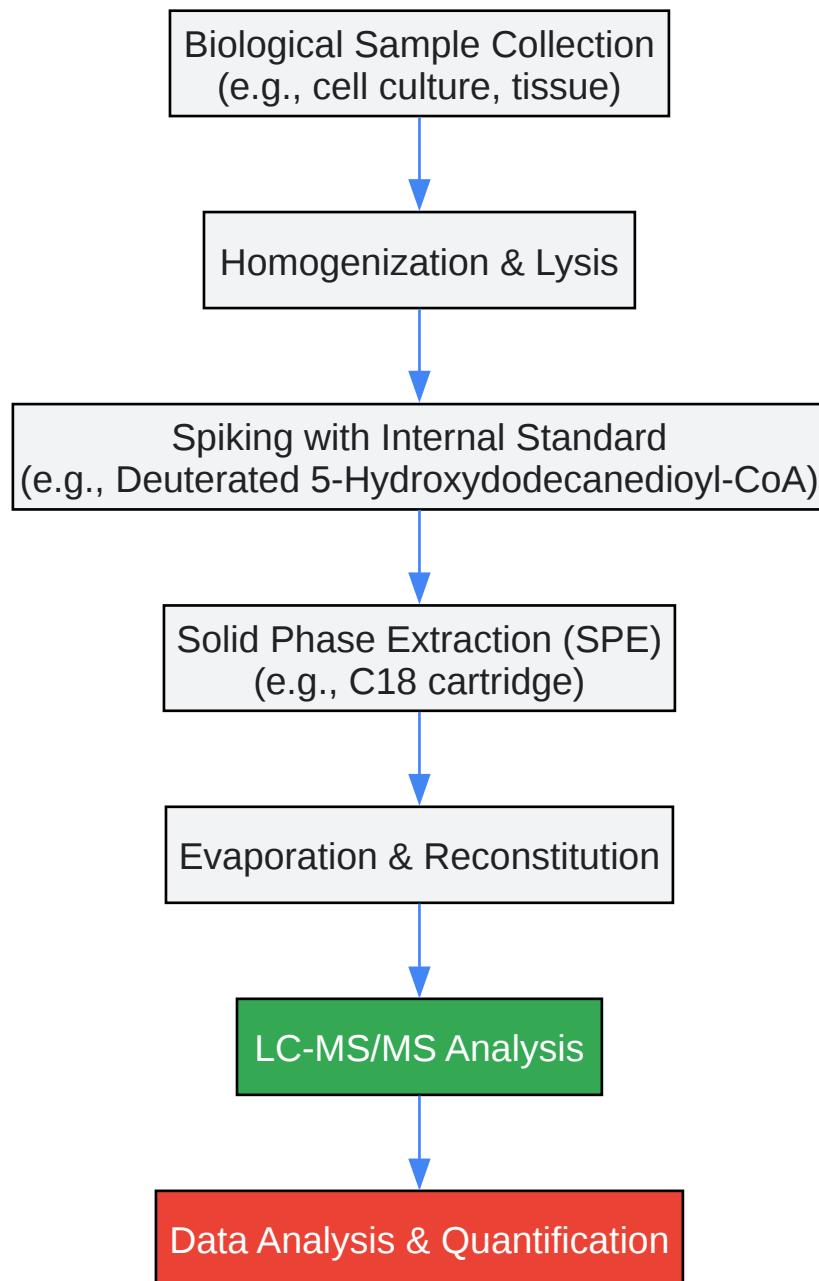


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Caption: Peroxisomal β -oxidation of a dicarboxylic acid.

Experimental Workflow

The overall experimental workflow for the quantification of **5-Hydroxydodecanedioyl-CoA** involves sample preparation, LC-MS/MS analysis, and data processing.



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Caption: Workflow for **5-Hydroxydodecanedioyl-CoA** analysis.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described LC-MS/MS method using a synthetic **5-Hydroxydodecanedioyl-CoA** standard. The data presented is representative of what can be achieved with a properly validated method.

Parameter	Result
Linear Range	0.5 - 500 ng/mL
Limit of Detection (LOD)	0.1 ng/mL
Limit of Quantification (LOQ)	0.5 ng/mL
Precision (RSD%)	< 10%
Accuracy (% Recovery)	92 - 108%
Matrix	Rat Liver Homogenate

Experimental Protocols

Materials and Reagents

- Synthetic **5-Hydroxydodecanedioyl-CoA** (analytical standard)
- Deuterated **5-Hydroxydodecanedioyl-CoA** (internal standard)
- Acetonitrile (LC-MS grade)
- Methanol (LC-MS grade)
- Water (LC-MS grade)
- Formic acid
- Ammonium acetate
- C18 Solid Phase Extraction (SPE) cartridges
- Biological matrix (e.g., cell pellets, tissue samples)
- Phosphate-buffered saline (PBS)

Sample Preparation

- Homogenization: Homogenize cell pellets or tissue samples in ice-cold PBS.

- Internal Standard Spiking: Add the deuterated **5-Hydroxydodecanedioyl-CoA** internal standard to the homogenate to a final concentration of 50 ng/mL.
- Protein Precipitation: Add two volumes of ice-cold acetonitrile to precipitate proteins. Vortex and centrifuge at 10,000 x g for 10 minutes at 4°C.
- Solid Phase Extraction (SPE):
 - Condition a C18 SPE cartridge with 1 mL of methanol followed by 1 mL of water.
 - Load the supernatant from the protein precipitation step onto the cartridge.
 - Wash the cartridge with 1 mL of 5% methanol in water.
 - Elute the analytes with 1 mL of methanol.
- Evaporation and Reconstitution: Evaporate the eluate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

LC-MS/MS Method

A typical LC-MS/MS method for the analysis of medium-chain acyl-CoAs can be adapted for **5-Hydroxydodecanedioyl-CoA**.

Parameter	Condition
LC System	High-performance liquid chromatography (HPLC) or Ultra-high performance liquid chromatography (UHPLC) system
Column	C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 μ m)
Mobile Phase A	10 mM Ammonium Acetate in Water
Mobile Phase B	Acetonitrile with 0.1% Formic Acid
Gradient	5% B to 95% B over 10 minutes
Flow Rate	0.3 mL/min
Injection Volume	5 μ L
MS System	Triple quadrupole mass spectrometer
Ionization Mode	Positive Electrospray Ionization (ESI+)
MRM Transitions	To be determined by direct infusion of the synthetic standard. A hypothetical transition for 5-Hydroxydodecanedioyl-CoA (assuming a specific precursor ion) would be monitored.
Collision Energy	To be optimized for the specific analyte and instrument.

Data Analysis

- Calibration Curve: Prepare a series of calibration standards by spiking known concentrations of the synthetic **5-Hydroxydodecanedioyl-CoA** standard into a blank matrix.
- Quantification: Determine the concentration of **5-Hydroxydodecanedioyl-CoA** in the samples by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

Conclusion

The use of a synthetic **5-Hydroxydodecanedioyl-CoA** analytical standard is crucial for the accurate and precise quantification of this important metabolic intermediate. The LC-MS/MS method outlined in this application note provides a robust framework for researchers in the field of metabolic disease and drug development. The availability of a well-characterized standard will facilitate a deeper understanding of the role of peroxisomal β -oxidation in health and disease.

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